6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine
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Overview
Description
6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the 6th position and an amine group at the 5th position on the dihydrobenzo[b]thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with a methyl group at the 2nd position.
5-Aminothiophene-2-carboxylic acid: A thiophene derivative with an amine group at the 5th position and a carboxylic acid group at the 2nd position.
6-Methyl-2,3-dihydrobenzo[b]thiophene: Similar to 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine but lacks the amine group.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group on the dihydrobenzo[b]thiophene ring. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H11NS |
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Molecular Weight |
165.26 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H11NS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
BMGCZKCNDHZZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCS2)C=C1N |
Origin of Product |
United States |
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